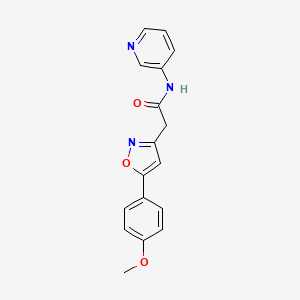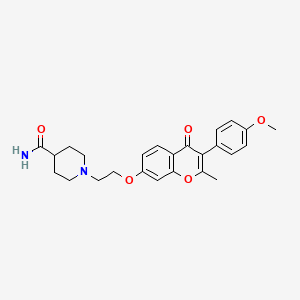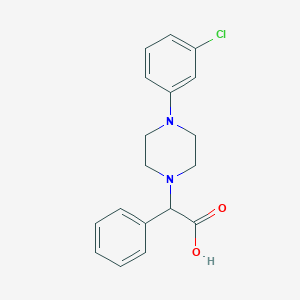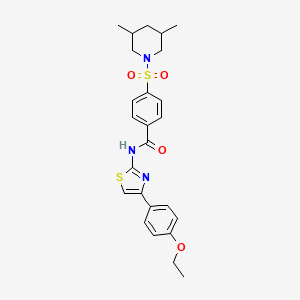
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide" involves several steps, including condensation, cycloaddition, and amidation reactions. For instance, Ruano et al. (2005) describe a method for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives using a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide" has been elucidated using techniques such as NMR and X-ray crystallography. For example, Al‐Refai et al. (2016) detail the molecular structure of a related compound, highlighting the utility of X-ray analysis in determining the conformation and orientation of the substituents (Al‐Refai, Ibrahim, Geyer, Marsch, & Ali, 2016).
Chemical Reactions and Properties
The chemical reactivity of isoxazole derivatives involves interactions with various reagents to form new compounds. A study by Farouk, Ibrahim, & El-Gohary (2021) demonstrates the reactivity of a N-pyrimidinylacetamide derivative towards forming Schiff bases and nitrogen heterocycles, indicating the versatility of these compounds in synthetic chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of related compounds, including solubility, melting points, and crystalline structure, provide insight into their behavior under different conditions. For instance, the study by Narayana et al. (2016) discusses the hydrogen bonding and molecular conformations of acetamide derivatives, which influence their solid-state properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for understanding the potential applications of "2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide". Shibuya et al. (2018) describe the synthesis of a potent inhibitor demonstrating the importance of understanding the interactions between different functional groups and their impact on biological activity (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Corrosion Inhibition
One study explored the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives with long alkyl side chains, investigating their corrosion prevention efficiencies. These compounds were tested for their ability to inhibit steel corrosion in acidic and oil medium environments. The research found that the synthesized compounds showed promising inhibition efficiencies, highlighting their potential as corrosion inhibitors in industrial applications (Yıldırım & Cetin, 2008).
Anticancer Properties
Another study focused on the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were screened for cytotoxicity against various cancer cell lines. Among the synthesized compounds, one demonstrated high cytotoxicity on PANC-1 and HepG2 cell lines. This suggests that certain derivatives of the compound could hold potential as anticancer agents, pending further investigation (Vinayak et al., 2014).
Synthesis of Heterocycles
Research into the synthesis of heterocyclic compounds, such as pyridones and isoxazoles, from acylketene O,S-acetals, includes compounds related to the one of interest. These studies contribute to the understanding of the compound's chemical properties and its potential as a precursor for various heterocyclic compounds, which have wide-ranging applications in pharmaceuticals and materials science (Purkayastha et al., 1995).
Fluorescent Probes for Mercury Ion
A derivative of the compound has been identified as an efficient fluorescent probe for mercury ions, demonstrating the compound's potential application in environmental monitoring and pollution control. This highlights the versatility of the compound's derivatives in creating sensors for toxic metals (Shao et al., 2011).
Corrosion Inhibition for Mild Steel
Further research into thiazole-based pyridine derivatives, related to the compound , has shown potential as corrosion inhibitors for mild steel. This study combines theoretical and experimental approaches to evaluate the compounds' efficiency, offering insights into their practical applications in protecting industrial materials (Chaitra et al., 2016).
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-15-6-4-12(5-7-15)16-9-14(20-23-16)10-17(21)19-13-3-2-8-18-11-13/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDONHQOOMSCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B2482261.png)
![1-[(1-Imidazolyl)sulfonyl]-4-methylpiperazine](/img/structure/B2482263.png)

![(5-Methyl-1-phenylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2482265.png)




![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2482273.png)
![3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole](/img/structure/B2482274.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2482275.png)
![N-[4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]-2-furamide](/img/structure/B2482277.png)

![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2482280.png)